1,2-Benzisoxazole, 5-chloro-3-methyl-
CAS No.: 28909-34-4
Cat. No.: VC8376107
Molecular Formula: C8H6ClNO
Molecular Weight: 167.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28909-34-4 |
|---|---|
| Molecular Formula | C8H6ClNO |
| Molecular Weight | 167.59 g/mol |
| IUPAC Name | 5-chloro-3-methyl-1,2-benzoxazole |
| Standard InChI | InChI=1S/C8H6ClNO/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3 |
| Standard InChI Key | PHZBRZBTCWCSLE-UHFFFAOYSA-N |
| SMILES | CC1=NOC2=C1C=C(C=C2)Cl |
| Canonical SMILES | CC1=NOC2=C1C=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The molecular formula of 1,2-benzisoxazole, 5-chloro-3-methyl- is C₈H₆ClNO, with a molecular weight of 167.59 g/mol . Its systematic name reflects the positions of substituents: a chlorine atom at the 5-position and a methyl group at the 3-position on the benzisoxazole scaffold. Synonyms include 5-chloro-3-methylbenzo[d]isoxazole and 5-chloro-3-methyl-1,2-benzisoxazole .
Synthesis and Manufacturing
Synthetic Routes
The primary synthesis method involves cyclocondensation of hydroxylamine derivatives with substituted benzaldehydes. A 2008 study by Shastri et al. reported synthesizing this compound via the reaction of 5-chloro-2-hydroxyacetophenone with hydroxylamine hydrochloride under acidic conditions . Key steps include:
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Formation of an oxime intermediate through nucleophilic addition of hydroxylamine to the carbonyl group.
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Cyclization via intramolecular nucleophilic attack, facilitated by acid catalysis, to form the isoxazole ring.
The reaction yields approximately 87% purity, with purification achieved through recrystallization from ethanol .
Industrial Production
Global suppliers such as ATK Chemical Company (China) and Bide Pharmatech (China) list 1,2-benzisoxazole, 5-chloro-3-methyl- as a catalog item, indicating its commercial availability for research applications . Production scales are likely limited to laboratory quantities, given the compound’s niche use.
Physicochemical Properties
Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 55°C | |
| Boiling Point (predicted) | 269.2 ± 20.0°C | |
| Density (predicted) | 1.311 ± 0.06 g/cm³ | |
| LogP | 2.79 |
The compound’s moderate lipophilicity (LogP = 2.79) suggests solubility in organic solvents like dichloromethane or ethyl acetate, though aqueous solubility is likely low .
Stability and Reactivity
1,2-Benzisoxazole derivatives are generally stable under ambient conditions but may degrade under strong acidic or alkaline environments due to ring-opening reactions. The electron-withdrawing chlorine atom enhances electrophilic substitution resistance at the 5-position, while the methyl group at the 3-position may sterically hinder reactions at adjacent sites .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Benzisoxazole scaffolds are pivotal in drug discovery, notably in antipsychotics (e.g., risperidone). While direct medicinal uses of 1,2-benzisoxazole, 5-chloro-3-methyl- are undocumented, its structural analogs serve as precursors in synthesizing bioactive molecules .
Material Science
The compound’s aromaticity and heterocyclic structure make it a candidate for optoelectronic materials, though specific applications remain unexplored in the literature .
| GHS Code | Hazard Statement | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion |
| H312 | Harmful in contact with skin | Wear protective gloves |
| H332 | Harmful if inhaled | Use in well-ventilated areas |
Safety data sheets (SDS) recommend using personal protective equipment (PPE), including gloves and eye protection, during handling .
Environmental Impact
No ecotoxicity data are available, but proper disposal via licensed waste management facilities is advised to prevent environmental contamination .
| Supplier | Location | Purity |
|---|---|---|
| ATK Chemical Company Limited | China | >95% |
| Bide Pharmatech Ltd. | China | >98% |
| Shanghai Amico Chemicals | China | >90% |
Prices range from $50–200 per gram, depending on quantity and purity .
Future Research Directions
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Pharmacological Screening: Evaluate bioactivity in neurological or antimicrobial assays.
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Derivatization Studies: Explore substitutions at the 4- or 6-positions to modulate electronic properties.
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Crystallography: Resolve single-crystal structures to correlate geometry with reactivity.
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